molecular formula C19H28N2O4 B1429515 trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate CAS No. 1398504-06-7

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Cat. No. B1429515
M. Wt: 348.4 g/mol
InChI Key: KSWAWCLGGIVDBA-HOTGVXAUSA-N
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Description

“trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate” is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 . It is also known as MBPC. The IUPAC name is methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate”, has been a topic of interest in recent scientific literature . The Boc-protection method, introduced in the late fifties, is often used to protect an amino function during synthesis . This method has been widely applied in the field of peptide synthesis .


Molecular Structure Analysis

The InChI code for “trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate” is 1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16-/m1/s1 .


Physical And Chemical Properties Analysis

“trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate” is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Researchers Matulevičiūtė et al. (2021) have developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These are synthesized in a regioselective manner for use as achiral and chiral building blocks in organic chemistry. The synthesis involves converting piperidine carboxylic acids into β-keto esters, then treating them with N,N-dimethylformamide dimethyl acetal. The study highlights the application of such compounds in constructing complex molecular structures (Matulevičiūtė et al., 2021).

Role in Asymmetric Synthesis

A study by Alegret, Santacana, and Riera (2007) describes the asymmetric synthesis of trans-methylpipecolic acids. This process, involving Sharpless epoxidation and ring-closing metathesis, sets the stage for the stereogenic center at C-4, showcasing the compound's role in creating specific chiral structures in organic synthesis (Alegret, Santacana, & Riera, 2007).

Molecular Structure and Spectroscopic Studies

Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, characterizing it through various spectroscopic methods. The study provides insights into the molecule's structural features, electron excitation analysis, and molecular reactivity, which are crucial for understanding its behavior in different chemical environments (Janani et al., 2020).

Application in Medicinal Chemistry

A research by Chen et al. (2004) explores the trans-esterification of a related compound in vitro and in vivo, providing insights into the pharmacokinetics of such compounds in rat models. This study is significant for understanding how these compounds behave in biological systems, which is essential for their potential application in drug development (Chen et al., 2004).

Safety And Hazards

The safety information for “trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate” includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106907
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

CAS RN

1398504-06-7
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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